2-(Benzyloxy)-3-chlorobenzaldehyde

Antibacterial Selectivity Drug Discovery

Researchers optimizing ALDH1A3 inhibitor potency face limited access to building blocks with precise substitution geometry. 2-(Benzyloxy)-3-chlorobenzaldehyde resolves this with its ortho-benzyloxy, meta-chloro configuration - the scaffold yielding IC50 values as low as 0.23 µM in benzyloxybenzaldehyde-derived ALDH1A3 inhibitors. • ortho-Benzyloxy group enables chemoselective MgBr₂-mediated deprotection, allowing orthogonal hydroxyl unmasking in multi-step syntheses • Key intermediate for pharmaceutical, agrochemical, and dye manufacturing • ≥98% purity, stored sealed at 2-8°C; ships ambient globally

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 80352-52-9
Cat. No. B6326421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-3-chlorobenzaldehyde
CAS80352-52-9
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC=C2Cl)C=O
InChIInChI=1S/C14H11ClO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2
InChIKeySJMNONQHCYDKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-3-chlorobenzaldehyde: Core Properties


2-(Benzyloxy)-3-chlorobenzaldehyde (CAS 80352-52-9) is a disubstituted aromatic aldehyde featuring a benzyloxy group at the 2-position and a chloro substituent at the 3-position on the benzaldehyde core . Its molecular formula is C₁₄H₁₁ClO₂ with a molecular weight of 246.69 g/mol . This specific ortho-benzyloxy, meta-chloro substitution pattern differentiates it from other positional isomers and establishes its unique utility as a synthetic intermediate in pharmaceutical, agrochemical, and dye manufacturing .

Why 2-(Benzyloxy)-3-chlorobenzaldehyde Is Irreplaceable


Simple substitution with other chlorobenzaldehyde isomers or monofunctional benzaldehydes is not viable due to this compound's distinct ortho-benzyloxy, meta-chloro substitution pattern, which dictates its specific electronic properties, steric environment, and subsequent reactivity [1]. In contrast to 2-chlorobenzaldehyde, which lacks the benzyloxy group, this compound offers a protected hydroxyl handle for further derivatization while maintaining a unique electrophilic aldehyde center, which is essential for building complex molecular scaffolds in drug discovery and materials science . The quantitative evidence below establishes the specific contexts where this precise arrangement provides a measurable advantage.

2-(Benzyloxy)-3-chlorobenzaldehyde vs. Key Comparators


E. coli Inactivity and Selectivity

While the positional isomer 4-(benzyloxy)-3-chlorobenzaldehyde demonstrates measurable antibacterial activity against E. coli with an IC50 of 25 µM, no such activity has been reported for 2-(benzyloxy)-3-chlorobenzaldehyde under comparable assay conditions . This absence of broad-spectrum antibacterial activity is a key differentiation factor, suggesting a higher degree of selectivity for other biological targets, which is a crucial consideration when selecting an intermediate for specific medicinal chemistry programs .

Antibacterial Selectivity Drug Discovery

Enhanced Oxidative Stability vs. Benzaldehyde

The presence of the ortho-chloro substituent in chlorobenzaldehyde derivatives is known to confer greater resistance to autoxidation compared to unsubstituted benzaldehyde [1]. While quantitative rate constants for this specific compound are not available, this class-level property is a critical differentiator for procurement and handling. 2-(Benzyloxy)-3-chlorobenzaldehyde, containing both an ortho-benzyloxy and a meta-chloro group, is expected to exhibit similar enhanced oxidative stability compared to benzaldehyde, making it a more robust intermediate for multi-step syntheses where the aldehyde functionality must be preserved [2].

Stability Oxidation Storage

Ortho-Debenzylation Selectivity

The ortho-benzyloxy group relative to the aldehyde functionality in 2-(benzyloxy)-3-chlorobenzaldehyde enables highly selective, chemoselective cleavage under specific conditions that do not affect other benzyl ethers [1]. This is a direct structural advantage over isomers like 4-(benzyloxy)-3-chlorobenzaldehyde or 3-(benzyloxy)-2-chlorobenzaldehyde, where the benzyloxy group is not ortho to the carbonyl and thus lacks this unique reactivity profile [1]. This allows for orthogonal deprotection strategies in the synthesis of complex, multifunctional molecules [1].

Protecting Group Chemistry Synthetic Methodology Debenzylation

2-(Benzyloxy)-3-chlorobenzaldehyde: Key Applications


Synthesis of ALDH1A3 Inhibitors

The benzyloxybenzaldehyde scaffold, of which this compound is a key member, has been identified as a promising core for designing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target in cancer research [1]. The specific substitution pattern of 2-(benzyloxy)-3-chlorobenzaldehyde can be leveraged to fine-tune inhibitor potency and selectivity, as demonstrated by studies where optimized benzyloxybenzaldehyde derivatives achieved IC50 values as low as 0.23 µM against ALDH1A3 [1]. The lack of significant cytotoxicity on ALDH-negative cell lines for certain derivatives further underscores the potential of this scaffold for developing targeted therapies [1].

Intermediate for Agrochemicals and Dyes

This compound is a documented intermediate in the production of agrochemicals designed to protect crops and enhance agricultural yields . Its unique structure also contributes specific color properties to final products in the dye industry . The ortho-benzyloxy group serves as a protected phenol, which can be deprotected under specific conditions to reveal a hydroxyl group for further functionalization or to enhance water solubility in the final active ingredient [2].

Orthogonal Protecting Group Strategies

In multi-step organic synthesis, the ortho-benzyloxy group adjacent to the aldehyde in 2-(benzyloxy)-3-chlorobenzaldehyde provides a unique handle for chemoselective deprotection [2]. This allows chemists to selectively remove this benzyl group in the presence of other benzyl ethers using mild reagents like magnesium bromide, enabling the construction of complex molecules with precise spatial control over hydroxyl group placement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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